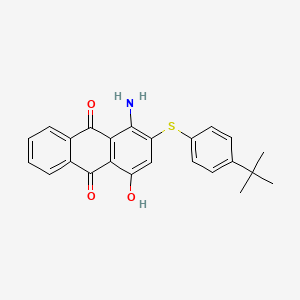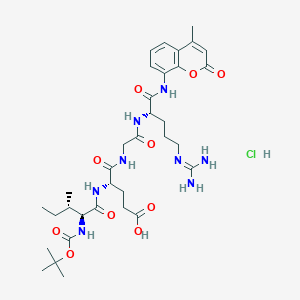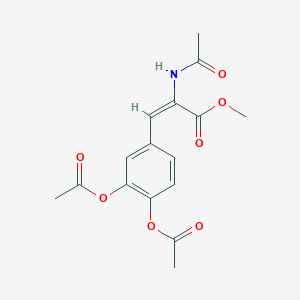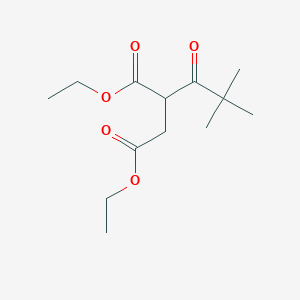
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of butanedioic acid and is characterized by the presence of a 2,2-dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(2,2-dimethylpropanoyl)butanedioate typically involves the esterification of butanedioic acid derivatives with diethyl groups. One common method includes the reaction of diethyl malonate with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(2,2-dimethylpropanoyl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(2,2-dimethylpropanoyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets include esterases and other enzymes that catalyze ester bond cleavage. Pathways involved include hydrolysis and transesterification reactions.
Comparison with Similar Compounds
Diethyl succinate: Similar ester structure but lacks the 2,2-dimethylpropanoyl group.
Diethyl malonate: Another ester derivative of malonic acid, used in similar synthetic applications.
Diethyl acetylenedicarboxylate: Contains an alkyne group, offering different reactivity.
Uniqueness: Diethyl 2-(2,2-dimethylpropanoyl)butanedioate is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Properties
CAS No. |
443119-22-0 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 2-(2,2-dimethylpropanoyl)butanedioate |
InChI |
InChI=1S/C13H22O5/c1-6-17-10(14)8-9(12(16)18-7-2)11(15)13(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
OHLVUEPSGYXRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
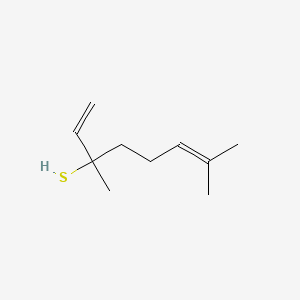
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)


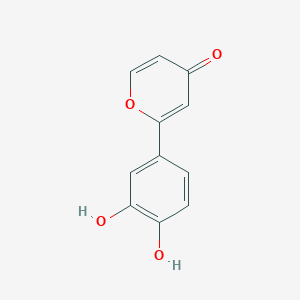
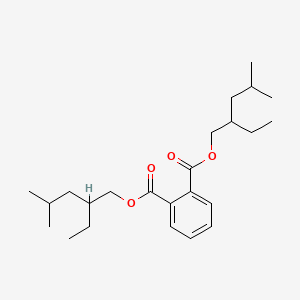
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
